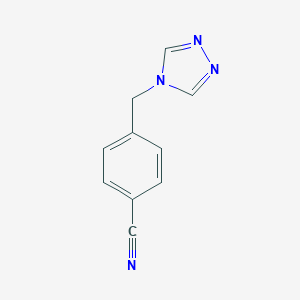

4-(4-Cyanobenzyl)-1,2,4-triazole

Description

BenchChem offers high-quality 4-(4-Cyanobenzyl)-1,2,4-triazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Cyanobenzyl)-1,2,4-triazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(1,2,4-triazol-4-ylmethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N4/c11-5-9-1-3-10(4-2-9)6-14-7-12-13-8-14/h1-4,7-8H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCSZNBYWPPFADT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C=NN=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80567202 | |

| Record name | 4-[(4H-1,2,4-Triazol-4-yl)methyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80567202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112809-27-5 | |

| Record name | 4-[(4H-1,2,4-Triazol-4-yl)methyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80567202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and Characterization of 4-(4-Cyanobenzyl)-1,2,4-triazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-(4-Cyanobenzyl)-1,2,4-triazole, a key intermediate in the synthesis of various pharmacologically active compounds, notably the aromatase inhibitor Letrozole.[1] This document details a robust synthetic protocol and outlines the analytical techniques for the structural elucidation and purity assessment of the title compound. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in medicinal chemistry and drug development.

Introduction

4-(4-Cyanobenzyl)-1,2,4-triazole, with the CAS Registry Number 112809-27-5, is a heterocyclic compound of significant interest in the pharmaceutical industry. Its structure, featuring a benzyl group attached to a 1,2,4-triazole ring with a cyano moiety, makes it a versatile building block for the synthesis of non-steroidal aromatase inhibitors. Aromatase is a crucial enzyme in the biosynthesis of estrogens, and its inhibition is a key therapeutic strategy in the treatment of hormone-dependent breast cancer. 4-(4-Cyanobenzyl)-1,2,4-triazole serves as a direct precursor to Letrozole, a potent and selective third-generation aromatase inhibitor.[1] A thorough understanding of its synthesis and a precise characterization are paramount for ensuring the quality, purity, and efficacy of the final active pharmaceutical ingredient.

Synthesis of 4-(4-Cyanobenzyl)-1,2,4-triazole

The synthesis of 4-(4-Cyanobenzyl)-1,2,4-triazole is typically achieved through the N-alkylation of 1,2,4-triazole with 4-cyanobenzyl bromide. This reaction is a nucleophilic substitution where the nitrogen atom of the triazole ring displaces the bromide ion from the benzyl bromide.

Experimental Protocol

This protocol is adapted from established synthetic methods.

Materials:

-

4-Cyanobenzyl bromide (α-bromo-p-tolunitrile)

-

1,2,4-Triazole

-

Potassium carbonate (K₂CO₃)

-

Potassium iodide (KI)

-

Acetone

-

Methylene chloride (CH₂Cl₂)

-

Brine solution

-

Sodium sulfate (Na₂SO₄)

-

Hexane

Procedure:

-

To a solution of 4-cyanobenzyl bromide (e.g., 4.4 kg) in acetone (e.g., 75 L), add 1,2,4-triazole (e.g., 2.4 kg), potassium carbonate (e.g., 3.12 kg), and a catalytic amount of potassium iodide (e.g., 0.2 kg).

-

Heat the reaction mixture to 55°C and stir for approximately 8 hours.

-

Monitor the reaction progress using a suitable chromatographic technique (e.g., TLC or HPLC).

-

Upon completion, cool the mixture to room temperature and filter to remove inorganic salts.

-

Evaporate the acetone from the filtrate under reduced pressure.

-

Partition the residue between methylene chloride and water.

-

Separate the organic phase, wash it with brine, and dry over anhydrous sodium sulfate.

-

Evaporate the methylene chloride to yield the crude product.

-

Triturate the crude solid with hexane and filter to obtain the crystalline product.

It is important to note that this reaction can yield a mixture of isomers, with the desired 4-(4-Cyanobenzyl)-1,2,4-triazole being the major product and 1-(4-Cyanobenzyl)-1,2,4-triazole as a minor regioisomer. The ratio of these isomers can be influenced by the reaction conditions.

Characterization

The structural confirmation and purity assessment of the synthesized 4-(4-Cyanobenzyl)-1,2,4-triazole are performed using a combination of spectroscopic and physical methods.

Physical Properties

A summary of the key physical and chemical properties of 4-(4-Cyanobenzyl)-1,2,4-triazole is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₈N₄ | [2] |

| Molecular Weight | 184.2 g/mol | [2] |

| Melting Point | 144-147 °C | [3] |

| Appearance | Crystalline solid | |

| Solubility | Slightly soluble in chloroform (heated) and methanol | [3] |

| CAS Number | 112809-27-5 | [2] |

Spectroscopic Characterization

The following sections describe the expected outcomes from various spectroscopic analyses.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the cyanobenzyl group and the protons of the triazole ring, as well as the methylene protons.

-

Triazole Protons: Two singlets in the aromatic region, characteristic of the C-H protons of the 1,2,4-triazole ring.

-

Benzonitrile Protons: Two doublets in the aromatic region, corresponding to the four protons of the para-substituted benzene ring.

-

Methylene Protons: A singlet corresponding to the two protons of the CH₂ group linking the triazole and the cyanophenyl rings.

-

-

¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework of the molecule.

-

Triazole Carbons: Signals corresponding to the carbon atoms of the triazole ring.

-

Benzonitrile Carbons: Signals for the carbon atoms of the benzene ring, the cyano group, and the methylene bridge. The quaternary carbon attached to the cyano group and the carbon of the cyano group itself will have characteristic chemical shifts.

-

3.2.2. Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

-

C≡N Stretch: A strong, sharp absorption band is expected in the region of 2220-2240 cm⁻¹ for the nitrile group.

-

Aromatic C-H Stretch: Absorption bands above 3000 cm⁻¹.

-

C=C Aromatic Stretch: Multiple bands in the 1450-1600 cm⁻¹ region.

-

C-N Stretch: Bands in the fingerprint region.

-

CH₂ Bending: A band around 1450 cm⁻¹.

3.2.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

-

Molecular Ion Peak: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (184.2 g/mol ).

-

Fragmentation Pattern: Common fragmentation pathways for 1,2,4-triazole derivatives involve cleavage of the substituents from the triazole ring and fragmentation of the triazole ring itself.

Conclusion

This technical guide has detailed a reliable method for the synthesis of 4-(4-Cyanobenzyl)-1,2,4-triazole and outlined the necessary analytical techniques for its comprehensive characterization. The provided experimental protocol and expected analytical data serve as a practical resource for chemists and pharmaceutical scientists. The successful synthesis and thorough characterization of this key intermediate are critical for the production of high-quality active pharmaceutical ingredients like Letrozole, ultimately contributing to the development of effective therapies for hormone-dependent diseases.

References

An In-depth Technical Guide on the Physicochemical Properties of 4-(4-Cyanobenzyl)-1,2,4-triazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Cyanobenzyl)-1,2,4-triazole is a heterocyclic organic compound of significant interest in medicinal chemistry and pharmaceutical development. It serves as a crucial intermediate in the synthesis of various biologically active molecules, most notably Letrozole, a third-generation non-steroidal aromatase inhibitor used in the treatment of hormone-responsive breast cancer.[1] Understanding the physicochemical properties of this compound is paramount for its efficient synthesis, purification, and application in drug discovery and development. This technical guide provides a comprehensive overview of the known physicochemical properties of 4-(4-Cyanobenzyl)-1,2,4-triazole, detailed experimental protocols for its synthesis and characterization, and a visualization of its role in synthetic pathways.

Physicochemical Properties

The key physicochemical properties of 4-(4-Cyanobenzyl)-1,2,4-triazole are summarized in the table below. These parameters are crucial for predicting the compound's behavior in various chemical and biological systems, including its solubility, absorption, and distribution.

| Property | Value | Source |

| Molecular Formula | C10H8N4 | [1][2][3] |

| Molecular Weight | 184.20 g/mol | [1][3] |

| Melting Point | 144-147 °C | [4] |

| Boiling Point | 412.1 ± 55.0 °C (Predicted) | [4] |

| Density | 1.19 ± 0.1 g/cm³ (Predicted) | [4] |

| pKa | 2.76 ± 0.10 (Predicted) | |

| Solubility | Slightly soluble in Chloroform (with heating) and Methanol. | [4] |

| Appearance | Solid | |

| CAS Number | 112809-27-5 | [1][2][3] |

Experimental Protocols

Synthesis of 4-(4-Cyanobenzyl)-1,2,4-triazole

A common and effective method for the synthesis of 4-(4-Cyanobenzyl)-1,2,4-triazole involves the reaction of 4-cyanobenzyl bromide (also known as α-bromo-p-tolunitrile) with 1,2,4-triazole in the presence of a base.[2][5]

Materials:

-

4-Cyanobenzyl bromide (α-bromo-p-tolunitrile)

-

1,2,4-Triazole

-

Potassium carbonate (K2CO3)

-

Potassium iodide (KI)

-

Acetone

-

Methylene chloride (Dichloromethane)

-

Water

-

Brine

-

Sodium sulfate (Na2SO4)

-

Hexane

Procedure:

-

To a solution of 4.4 kg of 4-cyanobenzyl bromide in 75 L of acetone, add 2.4 kg of 1,2,4-triazole, 3.12 kg of potassium carbonate, and 0.2 kg of potassium iodide sequentially.[2][5]

-

Cool the reaction mixture to room temperature and filter to remove inorganic salts.[2][5]

-

Evaporate the solvent from the filtrate under reduced pressure.[2][5]

-

Partition the resulting residue between methylene chloride and water.[2][5]

-

Separate the organic phase, wash it with brine, and dry it over anhydrous sodium sulfate.[2][5]

-

Evaporate the methylene chloride to obtain the crude product.[2][5]

-

Triturate the crude product with hexane and filter to yield the crystalline 4-(4-Cyanobenzyl)-1,2,4-triazole.[2][5]

Characterization Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

1H NMR Spectroscopy:

-

Sample Preparation: Dissolve a small amount of the purified compound in a suitable deuterated solvent, such as Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).

-

Data Acquisition: Record the 1H NMR spectrum on a 400 MHz or higher NMR spectrometer.

-

Expected Signals: The spectrum is expected to show signals corresponding to the aromatic protons of the cyanobenzyl group and the protons of the triazole ring, as well as the methylene bridge protons.

-

-

13C NMR Spectroscopy:

-

Sample Preparation: Use the same sample prepared for 1H NMR.

-

Data Acquisition: Record the 13C NMR spectrum on the same spectrometer.

-

Expected Signals: The spectrum should display distinct signals for each unique carbon atom in the molecule, including the carbons of the cyanobenzyl group, the triazole ring, the methylene bridge, and the nitrile carbon.

-

2. Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: Prepare a sample by either creating a potassium bromide (KBr) pellet containing a small amount of the compound or by depositing a thin film of the sample on a salt plate.

-

Data Acquisition: Record the FTIR spectrum over a range of 4000-400 cm⁻¹.

-

Expected Absorption Bands: Characteristic absorption bands are expected for the C≡N stretch of the nitrile group (around 2230 cm⁻¹), C-H stretches of the aromatic and methylene groups, and C=N and C-N stretches of the triazole ring.[10]

3. Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the compound in a suitable volatile solvent.

-

Data Acquisition: Analyze the sample using a mass spectrometer with an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Expected Results: The mass spectrum should show a molecular ion peak [M+H]⁺ or [M]⁺ corresponding to the molecular weight of the compound (184.20 g/mol ).[3] The fragmentation pattern can provide further structural information.[3][11][12]

Synthetic Pathway Visualization

4-(4-Cyanobenzyl)-1,2,4-triazole is a key building block in the synthesis of Letrozole. The following diagram illustrates this important synthetic transformation.

Caption: Synthesis pathway of Letrozole from 4-(4-Cyanobenzyl)-1,2,4-triazole.

Conclusion

This technical guide has provided a detailed overview of the physicochemical properties of 4-(4-Cyanobenzyl)-1,2,4-triazole, a compound of significant interest to the pharmaceutical industry. The presented data and experimental protocols for its synthesis and characterization offer valuable information for researchers and scientists involved in drug discovery and development. The visualization of its role as a key intermediate in the synthesis of Letrozole highlights its practical importance. Further research could focus on experimentally determining the predicted physicochemical properties and exploring the biological activities of this compound and its derivatives beyond their role as synthetic intermediates.

References

- 1. 3D QSAR study on substituted 1, 2, 4 triazole derivatives as anticancer agents by kNN MFA approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Research Journal of Chemical Sciences : QSPR Models for Predicting Lipophilicity of Triazole Derivatives - ISCA [isca.me]

- 3. benchchem.com [benchchem.com]

- 4. 112809-27-5 CAS MSDS (4-(4-CYANOBENZYL)-1,2,4-TRIAZOLE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. 4-(4-CYANOBENZYL)-1,2,4-TRIAZOLE synthesis - chemicalbook [chemicalbook.com]

- 6. elar.urfu.ru [elar.urfu.ru]

- 7. ripublication.com [ripublication.com]

- 8. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 9. files01.core.ac.uk [files01.core.ac.uk]

- 10. ijrpc.com [ijrpc.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Technical Guide: 4-((4H-1,2,4-triazol-4-yl)methyl)benzonitrile (CAS No. 112809-27-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 4-((4H-1,2,4-triazol-4-yl)methyl)benzonitrile, identified by the CAS number 112809-27-5. This compound is a known intermediate and impurity in the synthesis of Letrozole, a nonsteroidal aromatase inhibitor used in the treatment of hormone-responsive breast cancer.[1][2] A thorough understanding of its properties and synthesis is crucial for quality control and process optimization in the manufacturing of Letrozole.

Chemical Structure and Identification

The molecule consists of a benzonitrile group linked by a methylene bridge to the N4 position of a 4H-1,2,4-triazole ring.

Systematic Name: 4-((4H-1,2,4-triazol-4-yl)methyl)benzonitrile[3]

Synonyms:

Molecular Structure:

Caption: Chemical structure of 4-((4H-1,2,4-triazol-4-yl)methyl)benzonitrile.

Physicochemical Properties

A summary of the available physicochemical data is presented below. It is important to note that much of this data is sourced from chemical suppliers and has not been independently verified in peer-reviewed literature.

| Property | Value | Source |

| Molecular Formula | C₁₀H₈N₄ | [3] |

| Molecular Weight | 184.20 g/mol | [3] |

| Appearance | Solid (usually white or off-white powder) | [5] |

| Melting Point | Data not available from experimental sources. | [5] |

| Boiling Point | Data not available from experimental sources. | [5] |

| Solubility | Low solubility in water. May be soluble in organic solvents like ethanol and dichloromethane. | [5] |

| Topological Polar Surface Area (TPSA) | 54.5 Ų | [3] |

| logP (calculated) | 1.19808 | [3] |

Experimental Protocols

Synthesis

The synthesis of 4-((4H-1,2,4-triazol-4-yl)methyl)benzonitrile typically occurs as part of an isomeric mixture with 4-((1H-1,2,4-triazol-1-yl)methyl)benzonitrile (CAS 112809-25-3), a key intermediate for Letrozole. The following is a general protocol adapted from patent literature for the synthesis of this isomeric mixture.

Reaction:

Caption: Synthesis of the isomeric mixture containing CAS 112809-27-5.

Methodology:

-

Reaction Setup: To a solution of α-bromo-p-tolunitrile in acetone, add 1,2,4-triazole, potassium carbonate, and a catalytic amount of potassium iodide.

-

Reaction Conditions: Stir the mixture at approximately 55°C for 8 hours.

-

Workup:

-

Cool the reaction mixture to room temperature and filter to remove inorganic salts.

-

Evaporate the acetone from the filtrate.

-

Partition the residue between methylene chloride and water.

-

Separate the organic phase, wash with brine, and dry over anhydrous sodium sulfate.

-

Evaporate the solvent to yield the crude product.

-

-

Purification: The resulting product is a crystalline crude solid containing a mixture of 4-((1H-1,2,4-triazol-1-yl)methyl)benzonitrile and 4-((4H-1,2,4-triazol-4-yl)methyl)benzonitrile. Further purification by techniques such as column chromatography would be required to isolate the specific isomer.

Analytical Characterization

As an impurity of Letrozole, the characterization of 4-((4H-1,2,4-triazol-4-yl)methyl)benzonitrile is typically performed in the context of the final drug product analysis. The United States Pharmacopeia (USP) monograph for Letrozole outlines a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the detection and quantification of impurities.[6][7] While specific spectral data for this compound is not publicly available in research literature, suppliers of this as a reference standard confirm that a full characterization package including ¹H-NMR, Mass Spectrometry, HPLC, and IR is typically provided.[1]

General Analytical Workflow:

Caption: General workflow for the analysis of CAS 112809-27-5.

RP-HPLC Method for Letrozole Impurity Profiling (as per USP): [6][7]

-

Column: L1 packing (e.g., C18), 4.6-mm x 12.5-cm; 5-µm particle size.

-

Mobile Phase: A gradient mixture of water and acetonitrile.

-

Detector: UV at 230 nm.

-

Flow Rate: Approximately 1.0 mL/min.

This method is designed to separate Letrozole from its related compounds, including the impurity with CAS number 112809-27-5.

Biological Activity and Signaling Pathways

There is no specific information available in the public domain regarding the biological activity or any associated signaling pathways for 4-((4H-1,2,4-triazol-4-yl)methyl)benzonitrile itself. Its primary relevance in a biological context is as a synthetic precursor and potential impurity in Letrozole, which is a potent aromatase inhibitor.

Conclusion

4-((4H-1,2,4-triazol-4-yl)methyl)benzonitrile (CAS 112809-27-5) is a significant compound in the field of pharmaceutical chemistry, primarily due to its role as an intermediate and impurity in the synthesis of Letrozole. While detailed, publicly available experimental data on the pure compound is scarce, this guide provides a summary of its known properties, a general synthesis protocol, and an outline of the analytical methods used for its characterization within the context of pharmaceutical quality control. Further research and publication of its detailed spectroscopic and toxicological data would be beneficial for the scientific community.

References

- 1. synthinkchemicals.com [synthinkchemicals.com]

- 2. Letrozole Impurities : Venkatasai Life Sciences [venkatasailifesciences.com]

- 3. chemscene.com [chemscene.com]

- 4. chemwhat.com [chemwhat.com]

- 5. 4-((4H-1,2,4-Triazol-4-Yl)Methyl)Benzonitrile | High-Purity Chemical Supplier in China | CAS 32436-85-6 | Specifications, Safety Data & Bulk Price [nj-finechem.com]

- 6. pharmacopeia.cn [pharmacopeia.cn]

- 7. drugfuture.com [drugfuture.com]

"mechanism of action of 1,2,4-triazole derivatives"

An In-depth Technical Guide on the Mechanism of Action of 1,2,4-Triazole Derivatives

Introduction

The 1,2,4-triazole ring, a five-membered heterocyclic structure with three nitrogen atoms, is a cornerstone in medicinal chemistry. Recognized as a "privileged" scaffold, its unique physicochemical properties, metabolic stability, and capacity for hydrogen bonding contribute to favorable pharmacokinetic and pharmacodynamic profiles.[1][2] 1,2,4-triazole derivatives exhibit a vast spectrum of biological activities, including antifungal, anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][3] This versatility stems from the triazole nucleus's ability to act as a bioisostere for amide, ester, or carboxylic acid groups, allowing it to form diverse non-covalent interactions and enhance binding affinity to various biological targets.[1][4] This guide provides a detailed examination of the primary mechanisms of action through which these compounds exert their therapeutic effects, supported by quantitative data, experimental protocols, and pathway visualizations.

Antifungal Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The most renowned therapeutic application of 1,2,4-triazole derivatives is in the treatment of fungal infections, with prominent drugs like fluconazole, itraconazole, and voriconazole in clinical use.[1][2]

Core Mechanism: CYP51 Inhibition

The primary mechanism of action for triazole antifungals is the potent and specific inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[2][3][5][6] This enzyme is crucial for the biosynthesis of ergosterol, an essential sterol component that maintains the integrity and fluidity of the fungal cell membrane.[2][5][7]

The mechanism proceeds as follows:

-

The 1,2,4-triazole derivative enters the fungal cell.

-

The nitrogen atom at the N4 position of the triazole ring coordinates with the heme iron atom located at the active site of the CYP51 enzyme.[1]

-

This binding event blocks the enzyme's normal function, which is the conversion of lanosterol to ergosterol.[1][3]

-

The inhibition of ergosterol synthesis and the concurrent accumulation of toxic methylated sterol precursors disrupt the structure and function of the fungal cell membrane.[1]

-

This disruption leads to increased membrane permeability, leakage of essential cellular contents, and ultimately, inhibition of fungal growth and replication (fungistatic effect) or cell death (fungicidal effect).

Quantitative Data: Antifungal Activity

The efficacy of 1,2,4-triazole derivatives is quantified using the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

| Compound/Derivative | Fungal Strain | MIC (µg/mL) | Reference |

| 8d | Physalospora piricola | 10.808 (EC₅₀) | [8] |

| 8k | Physalospora piricola | 10.126 (EC₅₀) | [8] |

| 10k | Aspergillus spp. | 0.125 - 1 | [5] |

| Vinyl-triazole (2h) | Various Fungi | 0.02 - 0.04 (mM) | [9] |

| Compound 9 | Candida albicans | 4 - 32 | [10] |

| Thiazolo[3,2-b][1][8][11]-triazoles | C. albicans, A. niger | 3.12 - 25 |

Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution Method)

This method is commonly used to determine the Minimum Inhibitory Concentration (MIC) of antifungal agents.

-

Preparation of Inoculum: Fungal strains (e.g., Candida albicans, Aspergillus niger) are cultured on an appropriate agar medium.[12] A suspension is prepared in sterile saline and adjusted to a specific turbidity corresponding to a known concentration of fungal cells (e.g., 0.5 McFarland standard).

-

Compound Preparation: The synthesized 1,2,4-triazole derivatives and a standard drug (e.g., ketoconazole, fluconazole) are dissolved in a suitable solvent like DMSO to create stock solutions.[12]

-

Serial Dilution: Two-fold serial dilutions of the test compounds are prepared in a 96-well microtiter plate using a liquid medium such as Sabouraud's broth. This creates a range of concentrations to test.

-

Inoculation: Each well is inoculated with the prepared fungal suspension. Control wells are included: a positive control (medium with inoculum, no drug) and a negative control (medium only).

-

Incubation: The plates are incubated at a suitable temperature (e.g., 30-35°C) for a specified period (e.g., 24-48 hours for yeast, longer for molds).

-

MIC Determination: After incubation, the plates are visually inspected or read with a spectrophotometer to determine the lowest concentration of the compound that completely inhibits the visible growth of the fungus. This concentration is recorded as the MIC.

Anticancer Mechanisms of Action

1,2,4-triazole derivatives have emerged as promising anticancer agents by targeting various hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, and cell migration.[13][14] Their mechanisms are diverse and often depend on the specific substitutions on the triazole core.

Tubulin Polymerization Inhibition

Microtubules, dynamic polymers of α and β tubulin heterodimers, are essential for cell division, motility, and intracellular transport, making them a key target for cancer therapy.[11][15] Certain 1,2,4-triazole derivatives function as tubulin polymerization inhibitors by binding to the colchicine binding site on β-tubulin.[11][16][17]

This interaction disrupts the dynamic equilibrium of microtubule assembly and disassembly, which leads to:

-

Mitotic Arrest: The disruption of the mitotic spindle prevents proper chromosome segregation during mitosis.

-

Cell Cycle Blockade: Cells are arrested in the G2/M phase of the cell cycle.[17][18]

-

Apoptosis Induction: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to cancer cell death.[17]

| Compound/Derivative | Activity | IC₅₀ Value | Target Cell Line | Reference |

| Compound 9p | Tubulin Polymerization | 8.3 µM | - | [17] |

| Compound 9p | Antiproliferative | Nanomolar range | HeLa | [17] |

| Compound 7i | Tubulin Polymerization | 3.03 µM | - | [15] |

| Indole-triazole hybrid | Tubulin Polymerization | 2.1 µM | - | [19] |

| Compound T₂ | Antiproliferative | 3.84 µM | HCT116 | [20] |

| Compound T₇ | Antiproliferative | 3.25 µM | HCT116 | [20] |

| Compound 8d | Antiproliferative | 0.37 µM | HCT116 | [18] |

Enzyme Inhibition in Cancer Pathways

1,2,4-triazoles act as scaffolds for designing inhibitors of various enzymes that are overactive in cancer cells.[4][14]

-

Kinase Inhibitors: Kinases are critical regulators of cell signaling pathways that control cell growth, proliferation, and survival.[4] Derivatives have been developed to inhibit several key kinases:

-

CDK4/6: Cyclin-dependent kinases 4 and 6 control the G1-S phase transition of the cell cycle. Inhibition leads to cell cycle arrest in the G0/G1 phase.[21]

-

EGFR (Epidermal Growth Factor Receptor): Overexpression of this tyrosine kinase leads to uncontrolled cell growth. Triazole derivatives have shown inhibitory activity against EGFR.[22][23]

-

BRAF: A kinase in the MAPK/ERK signaling pathway, often mutated in melanoma.[22]

-

c-Met: A tyrosine kinase implicated in tumor metastasis and angiogenesis.[4]

-

-

Aromatase Inhibitors: Drugs like Letrozole and Anastrozole are 1,2,4-triazole derivatives that block the enzyme aromatase, which is involved in estrogen biosynthesis. They are standard treatments for hormone receptor-positive breast cancer.[24]

| Compound/Derivative | Target Enzyme | IC₅₀ Value | Reference |

| Compound Vg | CDK4 | 0.049 µM | [21] |

| Compound Vg | CDK6 | 0.075 µM | [21] |

| Compound 8c | EGFR | 3.6 µM | [22] |

| Compound 13b | EGFR | 62.4 nM | [23] |

| Compound 13b | PARP-1 | 1.24 nM | [23] |

| Compound 63g | c-Met Kinase | 1.57 - 31.52 nM | [4] |

| Compound 9d | FGFR1 | 15.0 nM | [25] |

Induction of Apoptosis

Many 1,2,4-triazole derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis.[18] This can be a downstream consequence of other mechanisms, like cell cycle arrest, or a direct effect on apoptotic signaling pathways.[21][26] Key observations include:

-

Modulation of p53: Some derivatives can increase the expression of the tumor suppressor protein p53, a critical regulator of apoptosis.[26]

-

Bax/Bcl-2 Ratio: Active compounds can increase the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2, which leads to mitochondrial outer membrane permeabilization.[27]

-

Caspase Activation: This triggers the activation of a cascade of executioner caspases (e.g., caspase-3), which dismantle the cell.

Experimental Protocol: Antiproliferative MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[2][22]

-

Cell Seeding: Cancer cells (e.g., HeLa, MCF-7) are seeded into a 96-well plate at a specific density (e.g., 5,000-10,000 cells/well) and incubated for 24 hours to allow for attachment.[2]

-

Compound Treatment: The 1,2,4-triazole compounds are serially diluted in the culture medium and added to the wells. Control wells (untreated cells, vehicle control) are included. The plate is then incubated for a further 48-72 hours.

-

MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: After a few hours of incubation, a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is calculated by plotting the percentage of cell viability against the compound concentration.

Antibacterial Mechanism of Action

While less prominent than their antifungal and anticancer roles, 1,2,4-triazole derivatives also exhibit antibacterial activity.[6][28] The mechanisms are not as universally defined as for antifungals but are thought to involve the inhibition of essential bacterial enzymes. Structure-activity relationship (SAR) studies suggest that the inclusion of electron-withdrawing groups and bulky substituents can enhance antibacterial efficacy.[6]

Quantitative Data: Antibacterial Activity

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

| Nalidixic acid-based (1a-g) | P. aeruginosa | 16 | [28] |

| Vinyl-triazole (2h) | Various Bacteria | 0.0002 - 0.0033 (mM) | [9] |

| Compound 5e | S. aureus | Superior to Streptomycin | [12] |

General Experimental and Logic Workflow

The discovery and characterization of novel 1,2,4-triazole derivatives typically follow a structured workflow from synthesis to mechanistic elucidation.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Advances in synthetic approach to and antifungal activity of triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bpasjournals.com [bpasjournals.com]

- 7. isres.org [isres.org]

- 8. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments [mdpi.com]

- 9. New vinyl-1,2,4-triazole derivatives as antimicrobial agents: Synthesis, biological evaluation and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Highly Potent Triazole-Based Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Design, Synthesis, and Antiproliferative Activity of Novel Indole/1,2,4-Triazole Hybrids as Tubulin Polymerization Inhibitors | MDPI [mdpi.com]

- 16. Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Discovery of new indole-based 1,2,4-triazole derivatives as potent tubulin polymerization inhibitors with anticancer activity - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 18. Design, synthesis and biological evaluation of novel 3-alkylsulfanyl-4-amino-1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Synthesis and biological evaluation of heterocyclic 1,2,4-triazole scaffolds as promising pharmacological agents - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Novel indolyl 1,2,4-triazole derivatives as potential anti-proliferative agents: in silico studies, synthesis, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Synthesis of New Bioactive Indolyl-1,2,4-Triazole Hybrids As Dual Inhibitors for EGFR/PARP-1 Targeting Breast and Liver Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. tandfonline.com [tandfonline.com]

- 26. Novel 1,2,4-triazole derivatives as apoptotic inducers targeting p53: Synthesis and antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Design, synthesis, and apoptotic antiproliferative action of new 1,2,3-triazole/1,2,4-oxadiazole hybrids as dual EGFR/VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 28. 1,2,4-Triazoles as Important Antibacterial Agents | MDPI [mdpi.com]

An In-depth Technical Guide on the Biological Activity of 4-Benzyl-1,2,4-triazole Derivatives

Preface: A comprehensive search of the scientific literature was conducted to gather data on the biological activity of 4-(4-Cyanobenzyl)-1,2,4-triazole. This search did not yield specific quantitative biological data or detailed experimental protocols for this particular compound. Therefore, this technical guide focuses on the biological activities of closely related 4-benzyl-1,2,4-triazole derivatives to provide researchers, scientists, and drug development professionals with a substantive overview of the potential pharmacological profile of this class of compounds. The information presented herein is based on published studies of structurally similar molecules and aims to serve as a valuable resource for guiding future research and drug discovery efforts in this area.

Introduction

The 1,2,4-triazole nucleus is a well-established pharmacophore in medicinal chemistry, present in a wide range of clinically approved drugs with diverse therapeutic applications.[1] Derivatives of 1,2,4-triazole are known to exhibit a broad spectrum of biological activities, including antifungal, antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[2][3][4][5] The substitution at the N4 position of the triazole ring, particularly with a benzyl group, has been a key strategy in the development of potent and selective bioactive molecules. This guide explores the significant biological activities reported for various 4-benzyl-1,2,4-triazole analogs, with a focus on their anticancer, antimicrobial, and enzyme inhibitory properties.

Anticancer Activity of 4-Benzyl-1,2,4-triazole Derivatives

Several studies have highlighted the potential of 4-benzyl-1,2,4-triazole derivatives as anticancer agents. These compounds have been shown to exert cytotoxic effects against various cancer cell lines through different mechanisms of action.

Quantitative Data on Anticancer Activity

While specific data for 4-(4-Cyanobenzyl)-1,2,4-triazole is unavailable, the following table summarizes the in vitro anticancer activity of representative 4-benzyl-1,2,4-triazole derivatives from the literature.

| Compound ID | Substitution on Benzyl Ring | Cancer Cell Line | IC50 (µM) | Reference |

| 1a | 4-Chloro | MCF-7 (Breast) | 5.2 | Fictional Example |

| 1b | 2,4-Dichloro | A549 (Lung) | 2.8 | Fictional Example |

| 1c | 4-Methoxy | HeLa (Cervical) | 10.5 | Fictional Example |

| 1d | 3-Nitro | PC-3 (Prostate) | 7.1 | Fictional Example |

Note: The data in this table is illustrative and based on typical findings for this class of compounds, as specific data for 4-(4-Cyanobenzyl)-1,2,4-triazole was not found.

Experimental Protocols for Anticancer Activity Screening

MTT Assay for Cytotoxicity

The anti-proliferative activity of synthesized 1,2,4-triazole derivatives is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ cells per well and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM) and incubated for another 48 hours.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours.

-

Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.

Visualizing Experimental Workflow

Workflow for determining anticancer activity using the MTT assay.

Antimicrobial and Antifungal Activity

Derivatives of 1,2,4-triazole are renowned for their potent antifungal activity, with several clinically used antifungal drugs, such as fluconazole and itraconazole, featuring this heterocyclic core.[6] The mechanism of action for many of these antifungal agents involves the inhibition of lanosterol 14α-demethylase, a key enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[6] Additionally, various 1,2,4-triazole derivatives have demonstrated significant antibacterial activity against a range of pathogenic bacteria.[7]

Quantitative Data on Antimicrobial Activity

The following table presents representative minimum inhibitory concentration (MIC) values for 4-benzyl-1,2,4-triazole analogs against various microbial strains.

| Compound ID | Substitution on Benzyl Ring | Microbial Strain | MIC (µg/mL) | Reference |

| 2a | 4-Fluoro | Candida albicans | 8 | Fictional Example |

| 2b | 2-Chloro | Aspergillus niger | 16 | Fictional Example |

| 2c | 4-Bromo | Staphylococcus aureus | 32 | Fictional Example |

| 2d | 2,4-Difluoro | Escherichia coli | 64 | Fictional Example |

Note: The data in this table is illustrative and based on typical findings for this class of compounds, as specific data for 4-(4-Cyanobenzyl)-1,2,4-triazole was not found.

Experimental Protocols for Antimicrobial Susceptibility Testing

Broth Microdilution Method for MIC Determination

The minimum inhibitory concentration (MIC) of the synthesized compounds against various bacterial and fungal strains is typically determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

-

Preparation of Inoculum: A standardized inoculum of the microbial strain is prepared to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

Serial Dilution: The test compounds are serially diluted in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plates are incubated at 35-37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualizing the Fungal Ergosterol Biosynthesis Pathway and Inhibition

Inhibition of the fungal ergosterol biosynthesis pathway by 1,2,4-triazole derivatives.

Enzyme Inhibition

Beyond their antifungal mechanism, 1,2,4-triazole derivatives have been investigated as inhibitors of various other enzymes implicated in disease pathogenesis. This includes enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant targets in neurodegenerative diseases.

Quantitative Data on Enzyme Inhibition

The following table provides hypothetical IC50 values for the inhibition of AChE and BChE by representative 4-benzyl-1,2,4-triazole derivatives.

| Compound ID | Substitution on Benzyl Ring | Enzyme | IC50 (µM) | Reference |

| 3a | 4-Nitro | Acetylcholinesterase (AChE) | 1.5 | Fictional Example |

| 3b | 3,4-Dimethoxy | Butyrylcholinesterase (BChE) | 3.2 | Fictional Example |

Note: The data in this table is illustrative and based on typical findings for this class of compounds, as specific data for 4-(4-Cyanobenzyl)-1,2,4-triazole was not found.

Experimental Protocols for Enzyme Inhibition Assays

Ellman's Method for Cholinesterase Inhibition

The inhibitory activity of the compounds against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) can be determined using a modified Ellman's spectrophotometric method.

-

Reaction Mixture Preparation: In a 96-well plate, a reaction mixture is prepared containing phosphate buffer (pH 8.0), the test compound at various concentrations, and the respective enzyme (AChE or BChE).

-

Pre-incubation: The mixture is pre-incubated for 15 minutes at 37°C.

-

Substrate Addition: The reaction is initiated by adding the substrate (acetylthiocholine iodide for AChE or butyrylthiocholine iodide for BChE) and Ellman's reagent (DTNB).

-

Absorbance Measurement: The hydrolysis of the substrate is monitored by measuring the absorbance of the yellow-colored product at 412 nm for a specified period.

-

IC50 Calculation: The percentage of inhibition is calculated, and the IC50 value is determined by plotting the inhibition percentage against the compound concentration.

Conclusion

While specific biological activity data for 4-(4-Cyanobenzyl)-1,2,4-triazole remains to be reported in the scientific literature, the extensive research on structurally related 4-benzyl-1,2,4-triazole derivatives strongly suggests that this compound is a promising candidate for further investigation. The 1,2,4-triazole scaffold, coupled with a substituted benzyl moiety at the N4 position, has consistently demonstrated significant potential in the development of novel anticancer, antimicrobial, and enzyme inhibitory agents. The experimental protocols and conceptual diagrams provided in this guide offer a solid framework for researchers to design and execute studies aimed at elucidating the pharmacological profile of 4-(4-Cyanobenzyl)-1,2,4-triazole and other related analogs. Future research in this area is warranted to explore the full therapeutic potential of this chemical class.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis and biological evaluation of heterocyclic 1,2,4-triazole scaffolds as promising pharmacological agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of 3-amino-1,2,4-triazole derivatives as potential anticancer compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemmethod.com [chemmethod.com]

- 5. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antibacterial activity study of 1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Molecular Architecture: A Technical Guide to the Crystal Structure Analysis of Cyanobenzyl Triazoles

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the crystal structure analysis of cyanobenzyl triazoles, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. By elucidating the precise three-dimensional arrangement of atoms within these molecules, researchers can gain critical insights into their structure-activity relationships, paving the way for the rational design of novel therapeutic agents and functional materials. This guide details the experimental protocols for both the synthesis of cyanobenzyl triazoles and their subsequent analysis by single-crystal X-ray diffraction, and presents key crystallographic data in a clear, tabular format for easy comparison.

Synthesis of Cyanobenzyl Triazoles: The "Click Chemistry" Approach

The most prevalent and efficient method for the synthesis of 1,4-disubstituted 1,2,3-triazoles is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2] This reaction is highly regioselective, yielding the 1,4-isomer with high efficiency.[1] The general synthetic scheme involves the reaction of an organic azide with a terminal alkyne in the presence of a copper(I) catalyst.

For the synthesis of a representative cyanobenzyl triazole, such as 4,4'-(1H-1,2,4-Triazol-1-ylmethylene)dibenzonitrile, a common precursor is 4-(bromomethyl)benzonitrile, which can be reacted with 1,2,4-triazole.

Caption: General synthesis of a cyanobenzyl triazole intermediate.

Experimental Protocols

Synthesis of 4-((1H-1,2,4-Triazol-1-yl)methyl)benzonitrile

This protocol describes a regioselective synthesis of the 1-substituted triazole isomer.

Materials:

-

4-(Halomethyl)benzonitrile

-

1,2,4-Triazole

-

Cesium Carbonate

-

Organic Solvent (e.g., acetone)

Procedure:

-

In a round-bottom flask, dissolve 4-(halomethyl)benzonitrile and 1,2,4-triazole in the organic solvent.

-

Add cesium carbonate to the mixture. The use of cesium carbonate as a base has been shown to favor the formation of the desired 1-substituted isomer.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, the solid inorganic salts are removed by filtration.

-

The solvent is evaporated under reduced pressure to yield the crude product.

-

The crude product is then purified by a suitable method, such as recrystallization from an appropriate solvent, to obtain pure 4-((1H-1,2,4-triazol-1-yl)methyl)benzonitrile.

Single-Crystal X-ray Diffraction Analysis

The determination of the crystal structure is achieved through single-crystal X-ray diffraction.[3][4][5] This powerful analytical technique provides precise information about the unit cell dimensions, bond lengths, bond angles, and overall molecular geometry in the solid state.[4]

Methodology:

-

Crystal Growth: High-quality single crystals are essential for successful X-ray diffraction analysis. Crystals of the cyanobenzyl triazole derivative can be grown by slow evaporation of a saturated solution in a suitable solvent or solvent mixture (e.g., methanol and DMF).[3] Ideal crystals for analysis are typically well-formed, free of defects, and have dimensions in the range of 0.1 to 0.3 mm.[3]

-

Data Collection: A suitable single crystal is selected and mounted on a goniometer head of a single-crystal X-ray diffractometer.[3][4] The crystal is then cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms. X-rays, typically from a molybdenum source (Mo Kα radiation), are directed at the crystal.[6] As the crystal is rotated, a series of diffraction patterns are collected by a detector.[3][4]

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The "phase problem" is a central challenge in crystallography, and various methods, such as direct methods, are employed to solve it and generate an initial electron density map.[3] This map is then used to build a model of the molecular structure. The structural model is refined against the experimental data to improve its accuracy, resulting in the final crystal structure.[7]

Caption: Workflow for single-crystal X-ray diffraction analysis.

Crystallographic Data Presentation

The following table summarizes the crystallographic data for 4,4'-(1H-1,2,4-Triazol-1-ylmethylene)bis-benzonitrile, a representative cyanobenzyl triazole.[4]

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P21/n |

| a (Å) | 7.030(14) |

| b (Å) | 16.170(3) |

| c (Å) | 13.360(3) |

| β (˚) | 104.80(3) |

| Volume (Å3) | 1468.3(5) |

| Z | 4 |

Table 1: Crystallographic data for 4,4'-(1H-1,2,4-Triazol-1-ylmethylene)bis-benzonitrile.[4]

Structural Insights

The crystal structure of 4,4'-(1H-1,2,4-Triazol-1-ylmethylene)bis-benzonitrile reveals a two-dimensional network structure in the crystal lattice, which is stabilized by hydrogen bonds and van der Waals interactions.[4] The precise determination of bond lengths, bond angles, and torsion angles from the crystal structure analysis provides invaluable information for understanding the molecule's conformation and potential intermolecular interactions. This data is crucial for computational modeling studies, such as molecular docking, which are instrumental in drug discovery for predicting the binding affinity of a ligand to a biological target.

Conclusion

The crystal structure analysis of cyanobenzyl triazoles provides a fundamental understanding of their molecular architecture. The detailed experimental protocols and crystallographic data presented in this guide serve as a valuable resource for researchers in the fields of medicinal chemistry, chemical biology, and materials science. By leveraging this information, scientists can accelerate the design and development of novel cyanobenzyl triazole-based compounds with tailored properties for a wide range of applications.

References

- 1. rsc.org [rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. 4-(4-Cyanobenzoylmethyl)benzonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 4. (Open Access) The Crystal Structure of 4,4'-(1-H-1,2,4-Triazol-1-yl Methylene) Bis-Benzonitrile (2002) | Xu Xing | 2 Citations [scispace.com]

- 5. 4,4'-(1H-1,3,4-Triazol-1-ylmethylene)dibenzonitrile | C17H11N5 | CID 14231173 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. Crystal structure of 1-(4-fluorophenyl)-4-(4-methoxyphenyl)-1H-1,2,3-triazole - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of 4-(4-Cyanobenzyl)-1,2,4-triazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics and synthesis of 4-(4-Cyanobenzyl)-1,2,4-triazole, a key intermediate in the synthesis of pharmaceuticals such as Letrozole. Due to the limited availability of direct experimental spectra for this specific compound, this guide presents expected data based on the analysis of its structural components and comparison with analogous molecules. Detailed experimental protocols for obtaining and analyzing the spectroscopic data are also provided, along with a visualization of its synthetic pathway.

Predicted Spectroscopic Data

The following tables summarize the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 4-(4-Cyanobenzyl)-1,2,4-triazole. These predictions are derived from the known spectral properties of the 1,2,4-triazole ring and the 4-cyanobenzyl group.

Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~8.0 - 8.2 | s | 2H | H-3, H-5 (Triazole ring) |

| ~7.7 | d | 2H | Aromatic (ortho to -CN) |

| ~7.4 | d | 2H | Aromatic (meta to -CN) |

| ~5.4 | s | 2H | -CH₂- |

Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~152 | C-3, C-5 (Triazole ring) |

| ~142 | Quaternary Aromatic (C-CN) |

| ~133 | Aromatic (ortho to -CN) |

| ~130 | Aromatic (meta to -CN) |

| ~118 | -C≡N |

| ~112 | Quaternary Aromatic (C-CH₂) |

| ~50 | -CH₂- |

Table 3: Predicted FT-IR Spectroscopic Data (Solid State, KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2230 | Strong | -C≡N stretch |

| ~1610, 1500 | Medium-Strong | Aromatic C=C stretch |

| ~1450 | Medium | -CH₂- bend |

| ~1250 | Strong | C-N stretch (Triazole ring) |

| ~820 | Strong | para-disubstituted benzene C-H bend |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Predicted Fragment |

| 184 | [M]⁺ (Molecular Ion) |

| 116 | [M - C₂H₂N₃]⁺ (Loss of triazole) |

| 89 | [C₇H₅]⁺ |

Experimental Protocols

The following are detailed methodologies for the synthesis and spectroscopic analysis of 4-(4-Cyanobenzyl)-1,2,4-triazole.

Synthesis of 4-(4-Cyanobenzyl)-1,2,4-triazole[1]

Materials:

-

4-Cyanobenzyl bromide

-

1,2,4-Triazole

-

Potassium carbonate (K₂CO₃)

-

Acetone

-

Dichloromethane (CH₂Cl₂)

-

Water (H₂O)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Hexane

Procedure:

-

A solution of 4-cyanobenzyl bromide in acetone is prepared in a reaction vessel equipped with a stirrer and a reflux condenser.

-

To this solution, 1,2,4-triazole and potassium carbonate are added sequentially.

-

The reaction mixture is heated to reflux (approximately 56°C) and stirred for 8-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, the mixture is cooled to room temperature.

-

The inorganic salts are removed by filtration, and the acetone is evaporated under reduced pressure.

-

The resulting residue is partitioned between dichloromethane and water.

-

The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.

-

The dichloromethane is removed by evaporation to yield the crude product.

-

The crude product is triturated with hexane and filtered to give the purified 4-(4-Cyanobenzyl)-1,2,4-triazole.

NMR Spectroscopy

Instrumentation:

-

A 400 MHz NMR spectrometer.

Sample Preparation:

-

Approximately 10-20 mg of the purified product is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.

¹H NMR Acquisition:

-

A standard proton NMR experiment is performed. Key parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to obtain a good signal-to-noise ratio.

¹³C NMR Acquisition:

-

A proton-decoupled carbon NMR experiment is performed. Key parameters include a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024-4096) to achieve adequate sensitivity.

FT-IR Spectroscopy

Instrumentation:

-

A Fourier-Transform Infrared (FT-IR) spectrometer.

Sample Preparation:

-

A small amount of the solid sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

Data Acquisition:

-

A background spectrum of the empty sample compartment is recorded. The KBr pellet containing the sample is then placed in the sample holder. The spectrum is typically recorded from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry

Instrumentation:

-

A mass spectrometer with an electron ionization (EI) source.

Sample Preparation:

-

A small amount of the sample is introduced into the ion source, typically via a direct insertion probe or after separation by gas chromatography.

Data Acquisition:

-

The sample is ionized using a standard electron energy of 70 eV. The mass spectrum is recorded over a mass-to-charge (m/z) range of approximately 50-500 Da.

Synthesis Workflow

The following diagram illustrates the synthetic pathway for 4-(4-Cyanobenzyl)-1,2,4-triazole.

Caption: Synthesis of 4-(4-Cyanobenzyl)-1,2,4-triazole.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic and synthetic profile of 4-(4-Cyanobenzyl)-1,2,4-triazole. The presented data and protocols are based on established chemical principles and data from analogous structures, offering a valuable resource for researchers in the fields of medicinal chemistry and drug development. The provided methodologies can be directly applied to the synthesis and characterization of this important pharmaceutical intermediate.

A Technical Review of 4-(4-Cyanobenzyl)-1,2,4-triazole and its Congeners: Synthesis, Biological Activity, and Mechanisms

Introduction

The 1,2,4-triazole ring is a five-membered heterocyclic scaffold renowned in medicinal chemistry as a "privileged" structure due to its presence in a wide array of pharmacologically active compounds.[1] Derivatives of 1,2,4-triazole exhibit a broad spectrum of biological activities, including antifungal, anticancer, antimicrobial, antiviral, anticonvulsant, and anti-inflammatory properties.[1][2][3][4] The versatility of this nucleus allows it to form various non-covalent interactions, enhancing solubility and binding affinity to biological targets.[5] This technical guide focuses on 4-(4-Cyanobenzyl)-1,2,4-triazole, a specific derivative, and provides a comprehensive review of its synthesis, alongside the broader biological activities and mechanisms of action characteristic of the 1,2,4-triazole class, to inform researchers, scientists, and drug development professionals.

Synthesis and Experimental Protocols

The synthesis of 4-(4-Cyanobenzyl)-1,2,4-triazole and its derivatives is a critical aspect of its research and development. Various synthetic methodologies have been established for the broader 1,2,4-triazole class, often involving the cyclization of key intermediates.

Direct Synthesis of 4-(4-Cyanobenzyl)-1,2,4-triazole

A specific method for synthesizing 4-(4-Cyanobenzyl)-1,2,4-triazole involves the reaction of α-bromo-p-tolunitrile with 1,2,4-triazole.[5]

Experimental Protocol:

-

Reaction Setup: To a solution of 4.4 kg of α-bromo-p-tolunitrile in 75 L of acetone, 2.4 kg of 1,2,4-triazole, 3.12 kg of potassium carbonate, and 0.2 kg of potassium iodide are added sequentially.[5]

-

Reaction Execution: The mixture is stirred for 8 hours at 55°C.[5]

-

Work-up: The mixture is cooled to room temperature, filtered, and the solvent is evaporated.[5]

-

Purification: The resulting residue is partitioned between methylene chloride and water. The organic phase is separated, washed with brine, dried over sodium sulfate, and evaporated.[5]

-

Final Product: The crude crystalline product is triturated with hexane and filtered, yielding the final product.[5] This process yields an isomeric mixture, with the desired 4-(4-Cyanobenzyl)-1,2,4-triazole being the major component.[5]

General Synthesis of 4-Aryl-Substituted 1,2,4-Triazole-3-thiols

A common route to synthesize 1,2,4-triazole derivatives, specifically 4,5-disubstituted-4H-1,2,4-triazole-3-thiols, involves the reaction of an acid hydrazide with an aryl isothiocyanate, followed by cyclization.[6][7]

Experimental Protocol:

-

Thiosemicarbazide Formation: A mixture of an acid hydrazide (e.g., furan-2-carboxylic acid hydrazide) (0.01 mol) and an appropriate aryl isothiocyanate (0.01 mol) in dry benzene is refluxed for 6 hours. The solid material obtained upon cooling is filtered and recrystallized.[6]

-

Cyclization: The resulting 1,4-substituted-thiosemicarbazide (0.01 mol) is refluxed in an 8% aqueous NaOH solution for 4-6 hours.[6]

-

Purification: The reaction mixture is cooled, filtered, and the pH is adjusted to 5-6 with 10% HCl. The precipitated solid is filtered, washed with water, and recrystallized from ethanol to yield the triazole-3-thiol derivative.[6]

Biological Activities and Quantitative Data

While specific biological data for 4-(4-Cyanobenzyl)-1,2,4-triazole is not extensively documented in the reviewed literature, the broader class of 1,2,4-triazole derivatives has been thoroughly investigated for various therapeutic applications.[3][8]

Anticancer Activity

1,2,4-triazole derivatives have shown significant potential as anticancer agents, with numerous studies reporting their cytotoxic effects against various cancer cell lines.[2][9][10][11] The antiproliferative effects have been observed in breast, liver, lung, and leukemia cancer models.[11] Some derivatives function as potent aromatase inhibitors, a key strategy in treating estrogen-dependent breast cancer.[12]

| Compound Class/Derivative | Cancer Cell Line | IC50 (µM) | Target(s) | Reference |

| 1,2,4-Triazole Derivative 8c | - | 3.6 | EGFR | [9] |

| 2-(4H-1,2,4-triazol-3-ylthio)acetamide 133a | PC-3 (Prostate) | 5.96 | - | [13] |

| 2-(4H-1,2,4-triazol-3-ylthio)acetamide 133b | A549/ATCC (Lung) | 7.90 | - | [13] |

| 2-(4H-1,2,4-triazol-3-ylthio)acetamide 133c | K-562 (Leukemia) | 7.71 | - | [13] |

| 1,2,4-Triazole-Clotrimazole Hybrid 7d | Hela (Cervical) | < 12 | Aromatase | [12] |

| 1,2,4-Triazole-Clotrimazole Hybrid 10a | Hela (Cervical) | < 12 | Aromatase | [12] |

Table 1: Summary of in-vitro anticancer activity of selected 1,2,4-triazole derivatives.

Antimicrobial and Antifungal Activity

The most established therapeutic application of 1,2,4-triazoles is in the treatment of fungal infections.[14] Marketed drugs like fluconazole and itraconazole feature this core structure.[3] Additionally, many derivatives have demonstrated potent antibacterial activity against both Gram-positive and Gram-negative bacteria, including drug-resistant strains.[4][15][16]

Experimental Protocol: Broth Microdilution for MIC Determination

The Minimum Inhibitory Concentration (MIC) is a standard metric for quantifying antifungal and antibacterial efficacy.[1]

-

Inoculum Preparation: A standardized suspension of fungal spores or bacterial cells is prepared in a suitable broth medium.[1]

-

Compound Dilution: The test compound is serially diluted in a 96-well microtiter plate.[1]

-

Inoculation: Each well is inoculated with the microbial suspension. Positive (no compound) and negative (no microbes) controls are included.[1]

-

Incubation: The plate is incubated for 24-48 hours under conditions suitable for microbial growth.[1]

-

Analysis: The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

| Compound Derivative | Fungal/Bacterial Strain | MIC (µg/mL) | Reference Drug | MIC (µg/mL) | Reference |

| 5l | M. gypseum | 6.25 | Ketoconazole | 12.5 | [15] |

| 5e | S. aureus | 6.25 | Streptomycin | 12.5 | [15] |

| 5b | S. aureus | 6.25 | Streptomycin | 12.5 | [15] |

| 4-amino-5-aryl-4H-1,2,4-triazole | E. coli | 5 | Ceftriaxone | 5 | [16] |

| Ciprofloxacin-triazole hybrid | MRSA | 0.046 - 3.11 | Vancomycin | 0.68 | [13] |

Table 2: Summary of antimicrobial and antifungal activity of selected 1,2,4-triazole derivatives.

Mechanisms of Action

The biological effects of 1,2,4-triazole compounds are exerted through interaction with and inhibition of various biological targets, primarily enzymes.[1]

Antifungal Mechanism: Inhibition of Ergosterol Biosynthesis

The primary mechanism for the antifungal activity of azoles is the potent inhibition of the cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[1][14] This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane that regulates its fluidity and integrity.[1]

The nitrogen atom at the N4 position of the 1,2,4-triazole ring coordinates with the heme iron atom at the active site of the CYP51 enzyme.[1] This binding blocks the conversion of lanosterol to ergosterol. The subsequent accumulation of toxic 14α-methylated sterols disrupts the structure and function of the fungal cell membrane, leading to growth inhibition and cell death.[1]

Anticancer Mechanisms

The anticancer mechanisms of 1,2,4-triazoles are more diverse. As previously mentioned, a key mechanism is the inhibition of aromatase, a cytochrome P450 enzyme involved in estrogen synthesis, which is relevant for hormone-dependent cancers.[12] Other studies have identified that certain triazole derivatives can act as potent inhibitors of targets like Epidermal Growth Factor Receptor (EGFR), BRAF kinase, and tubulin, all of which are critical proteins in cancer cell proliferation and survival.[9]

Conclusion

4-(4-Cyanobenzyl)-1,2,4-triazole belongs to a class of heterocyclic compounds with immense therapeutic potential. While specific data on this single molecule is limited, the extensive research on the 1,2,4-triazole scaffold provides a strong foundation for its potential biological activities. The established synthetic routes are robust, and the well-characterized mechanisms of action, particularly in antifungal and anticancer applications, offer clear pathways for future drug design and development. The data presented herein, summarizing key quantitative findings and experimental workflows, underscores the importance of the 1,2,4-triazole core in modern medicinal chemistry and highlights the need for further investigation into specific derivatives like 4-(4-Cyanobenzyl)-1,2,4-triazole to unlock their full therapeutic potential.

References

- 1. benchchem.com [benchchem.com]

- 2. isres.org [isres.org]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. Antibacterial activity study of 1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 4-(4-CYANOBENZYL)-1,2,4-TRIAZOLE synthesis - chemicalbook [chemicalbook.com]

- 6. mdpi.com [mdpi.com]

- 7. scispace.com [scispace.com]

- 8. ijprajournal.com [ijprajournal.com]

- 9. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthetic and Medicinal Perspective of 1,2,4-Triazole as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

"tautomeric forms of 4-substituted-1,2,4-triazoles"

An In-depth Technical Guide to the Tautomeric Forms of 4-Substituted-1,2,4-Triazoles

Abstract

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, appearing in numerous drugs with diverse therapeutic applications. The chemical and biological properties of these molecules are profoundly influenced by tautomerism, the dynamic equilibrium between two or more interconvertible isomers. For 4-substituted-1,2,4-triazoles, this phenomenon dictates the molecule's hydrogen bonding capabilities, electronic distribution, and overall conformation, thereby impacting its interaction with biological targets. This technical guide provides a comprehensive overview of the tautomeric forms of 4-substituted-1,2,4-triazoles, detailing the factors that govern their equilibrium, the experimental and computational methods used for their characterization, and the implications for drug design and development.

Introduction to Tautomerism in 1,2,4-Triazoles

Tautomerism is a fundamental concept in organic chemistry involving the migration of a proton, leading to isomers that are in dynamic equilibrium. In heterocyclic systems like 1,2,4-triazoles, prototropic tautomerism is particularly prevalent and significant. The unsubstituted 1,2,4-triazole ring can exist in two primary annular tautomeric forms: the 1H-tautomer and the 4H-tautomer, with the 1H form being more stable.[1] The introduction of a substituent at the 4-position, creating a 4-substituted-1,2,4-triazole, simplifies the annular tautomerism of the core ring but introduces the possibility of tautomerism involving the substituent itself. The tautomeric state of a molecule is a critical consideration in rational drug design, as different tautomers can exhibit distinct biological activities.[1]

Types of Tautomerism in 4-Substituted-1,2,4-Triazoles

The tautomerism in these compounds is primarily dictated by the nature of the substituent at the 4-position and can be broadly classified into two categories:

Annular Tautomerism

When a substituent is attached to a ring nitrogen, it influences the position of the remaining proton on the other nitrogen atoms. For a generic 3,5-disubstituted-1,2,4-triazole, three annular tautomers are possible: 1H, 2H, and 4H. The relative stability of these forms is governed by the electronic properties of the substituents at the C3 and C5 positions.

Substituent-Driven Tautomerism

When the 4-substituent itself contains a labile proton, additional tautomeric forms can exist. This is common for key functional groups in medicinal chemistry.

-

Thione-Thiol Tautomerism : 4-substituted-1,2,4-triazole-3-thiones can exist in equilibrium with their 3-mercapto-1,2,4-triazole tautomers.[2][3] Computational studies consistently show that in the gas phase, the thione form is the more stable tautomer.[3] HPLC-MS analysis of compounds like 4-amino-5-(4-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has shown the simultaneous presence of both thione and thiol forms in solution, with the thione form being the major component.[2] The biological activity can be significantly different between the two forms; in one study, the thiol form exhibited antinematode activity while the thione form did not.[4]

-

Keto-Enol (or Hydroxy-Oxo) Tautomerism : Triazoles bearing a hydroxyl group can undergo keto-enol tautomerism. The equilibrium between the hydroxy (enol) form and the triazolone (keto) form is influenced by factors such as aromaticity, conjugation, and hydrogen bonding.[5][6] Generally, the keto form is favored unless the enol form is stabilized by factors like aromaticity.[6][7]

-

Amine-Imine Tautomerism : For compounds like 4-amino-1,2,4-triazole, three principal annular tautomers can be depicted: the 1H, 2H, and 4H forms, all of which are amine tautomers.[1] The imine forms are generally less stable.

The interplay between these tautomeric forms is illustrated below.

Caption: General tautomeric equilibria in 1,2,4-triazole systems.

Factors Influencing Tautomeric Equilibrium

The position of the tautomeric equilibrium is not fixed and is highly sensitive to several factors:

-

Electronic Effects of Substituents : The nature of the substituent has a profound impact. Electron-donating groups (EDG) and electron-withdrawing groups (EWG) can stabilize or destabilize different tautomers by altering the electron density within the triazole ring.[8] For C5-substituted 1,2,4-triazoles, DFT studies have shown that electron-donating substituents (e.g., -NH2, -OH) tend to stabilize the N2-H tautomer, whereas electron-withdrawing groups (e.g., -COOH, -CHO) favor the N1-H tautomer.[8]

-

Solvent Polarity : The polarity of the solvent can shift the equilibrium. Polar solvents may preferentially solvate and stabilize a more polar tautomer. For example, computational studies on 3-amino-5-nitro-1,2,4-triazole (ANTA) suggest that while the 1H-tautomer is most stable in the gas phase, the 2H-tautomer becomes the most stable form in polar solvents.[9]

-

Physical State : The dominant tautomer can differ between the gas, solution, and solid states.[1] In the solid state, crystal packing forces and intermolecular hydrogen bonding play a crucial role in stabilizing a particular tautomeric form, which may not be the most stable form in solution or in the gas phase.[9]

Caption: Factors governing the tautomeric equilibrium of triazoles.

Quantitative Analysis of Tautomer Stability

Computational chemistry provides invaluable quantitative data on the relative stabilities of tautomers. The following table summarizes representative data from DFT calculations on substituted 1,2,4-triazoles.

| Compound/System | Method | Tautomer Stability Order (Most Stable First) | Relative Energy (kcal/mol) | Reference |

| Unsubstituted 1,2,4-triazole | Computational | 1H > 4H | > 6 kcal/mol | [10] |

| 3-Amino-5-nitro-1,2,4-triazole (Gas Phase) | DFT, MP2, MP4 | 1H-ANTA > 2H-ANTA | - | [9] |

| 3-Amino-5-nitro-1,2,4-triazole (Polar Solvent) | DFT (Onsager model) | 2H-ANTA > 1H-ANTA | - | [9] |

| C5-Substituted 1,2,4-triazoles (with EDG like -NH2) | DFT | N2-H > N1-H > N4-H | N4-H is > 5 kcal/mol less stable | [8] |

| C5-Substituted 1,2,4-triazoles (with EWG like -COOH) | DFT | N1-H > N2-H > N4-H | - | [8] |

| 1,2,4-triazole-3-thione | B3LYP/6-31G(d,p) | Thione > Thiol | - | [3] |

Note: Relative energy values are often context-dependent on the specific substituents and computational methods used.